
4-Bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole is a complex organic compound characterized by the presence of bromine, chlorine, and iodine atoms attached to an indazole ring system The oxan-2-YL group is a cyclic ether that further contributes to the compound’s unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole typically involves multi-step organic reactions. One common method includes the halogenation of an indazole precursor, followed by the introduction of the oxan-2-YL group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures are essential to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the halogen atoms, leading to the formation of new compounds.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized indazole compounds.
Applications De Recherche Scientifique
4-Bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-6-chloro-5-iodo-1H-indazole: Lacks the oxan-2-YL group.
4-Bromo-6-chloro-1-(oxan-2-YL)-1H-indazole: Lacks the iodine atom.
6-Chloro-5-iodo-1-(oxan-2-YL)-1H-indazole: Lacks the bromine atom.
Uniqueness
4-Bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole is unique due to the combination of halogen atoms and the oxan-2-YL group
Propriétés
Formule moléculaire |
C12H11BrClIN2O |
|---|---|
Poids moléculaire |
441.49 g/mol |
Nom IUPAC |
4-bromo-6-chloro-5-iodo-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H11BrClIN2O/c13-11-7-6-16-17(10-3-1-2-4-18-10)9(7)5-8(14)12(11)15/h5-6,10H,1-4H2 |
Clé InChI |
YXHKLXCNVWOKQX-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)N2C3=CC(=C(C(=C3C=N2)Br)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


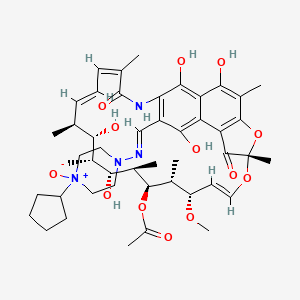
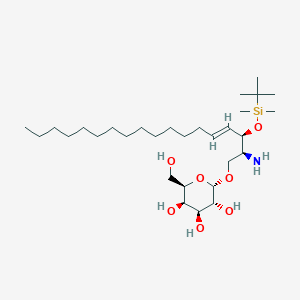
![[2-(4-Bromophenyl)-5-methylpyrazol-3-yl]methanol](/img/structure/B13840879.png)

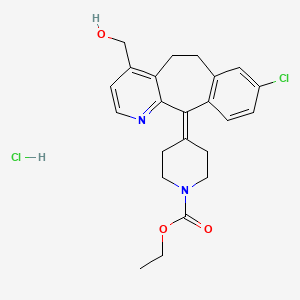
![B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochlroide Hydrate](/img/structure/B13840901.png)
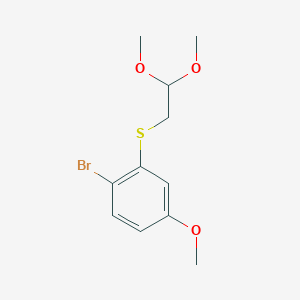


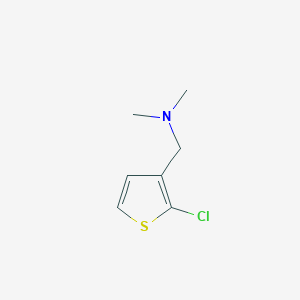

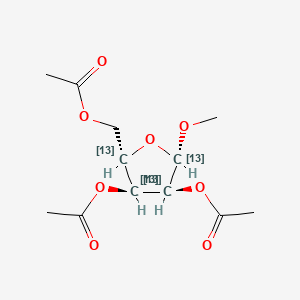

![8-Oxobicyclo[4.2.0]octa-1(6),2,4-triene-2-carbonitrile](/img/structure/B13840963.png)
